molecular formula C28H29FN4O B2932935 4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile CAS No. 1189866-83-8

4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile

Cat. No.: B2932935
CAS No.: 1189866-83-8
M. Wt: 456.565
InChI Key: IQBPUZOPLFNKOM-UHFFFAOYSA-N
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Description

4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is a complex organic compound that features a piperidine moiety, a benzyl group, and a fluoroquinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of benzoyl cyanide with 4-piperidinamine under suitable conditions to form the intermediate, which is then further reacted to introduce the fluoroquinoline group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile is unique due to its combination of a piperidine ring, a benzyl group, and a fluoroquinoline structure. This unique combination imparts specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

4-[4-(4-benzylpiperidine-1-carbonyl)piperidin-1-yl]-6-fluoroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN4O/c29-24-6-7-26-25(17-24)27(23(18-30)19-31-26)32-14-10-22(11-15-32)28(34)33-12-8-21(9-13-33)16-20-4-2-1-3-5-20/h1-7,17,19,21-22H,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBPUZOPLFNKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C4=C5C=C(C=CC5=NC=C4C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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